molecular formula C25H24ClNO2 B1637586 2-tert-Butyl-4-(4-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

2-tert-Butyl-4-(4-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B1637586
M. Wt: 405.9 g/mol
InChI Key: UGFOTXAVNSQNBM-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(4-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound with a unique structure that includes a tert-butyl group, a chlorophenyl group, and an acridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-(4-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-(4-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-tert-Butyl-4-(4-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(4-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA or proteins can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4-(4-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C25H24ClNO2

Molecular Weight

405.9 g/mol

IUPAC Name

2-tert-butyl-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C25H24ClNO2/c1-25(2,3)17-13-16(12-15-8-10-18(26)11-9-15)23-20(14-17)22(24(28)29)19-6-4-5-7-21(19)27-23/h4-12,17H,13-14H2,1-3H3,(H,28,29)

InChI Key

UGFOTXAVNSQNBM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

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